3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Overview
Description
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole is a direct-acting mutagenic compound derived by metabolic activation from 3-amino-1-methyl-5H-pyrido(4,3-b)indole, a strongly mutagenic carcinogen . This compound is known for its ability to cause DNA strand cleavage and has been extensively studied for its mutagenic properties .
Preparation Methods
The synthesis of 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole involves the metabolic activation of 3-amino-1-methyl-5H-pyrido(4,3-b)indole. This activation is typically catalyzed by enzymes in the liver, such as prolyl transfer RNA synthetase, in the presence of adenosine triphosphate and l-proline . The enzymatic mechanism converts the precursor compound into a form that readily reacts with DNA .
Chemical Reactions Analysis
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form its nitroso derivative.
Reduction: The nitroso derivative can be reduced back to the hydroxyamino form.
Substitution: The compound can react with DNA, leading to covalent binding and strand cleavage.
Common reagents and conditions used in these reactions include adenosine triphosphate, l-proline, and enzymes such as prolyl transfer RNA synthetase . The major products formed from these reactions include DNA adducts and strand cleavage products .
Scientific Research Applications
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole has several scientific research applications:
Chemistry: It is used to study the mechanisms of DNA damage and repair.
Biology: The compound is used to investigate the mutagenic effects of carcinogens and their metabolic activation.
Medicine: Research on this compound helps in understanding the molecular basis of cancer and the role of DNA damage in carcinogenesis.
Industry: It is used in the development of assays for detecting mutagenic compounds
Mechanism of Action
The mechanism of action of 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole involves its metabolic activation to a reactive form that can covalently bind to DNA. This binding leads to DNA strand cleavage, which is primarily caused by active oxygen radicals produced during the oxidative degradation of the compound . The molecular targets include DNA, and the pathways involved are those related to oxidative stress and DNA repair .
Comparison with Similar Compounds
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole is unique in its strong mutagenic and DNA-cleaving properties. Similar compounds include:
3-Amino-1-methyl-5H-pyrido(4,3-b)indole: The precursor compound that is metabolically activated to form this compound.
2-Hydroxyamino-6-methyldipyrido(1,2-a3’,2’-d)imidazole: Another mutagenic compound that undergoes similar oxidative and reductive transformations.
These compounds share similar mechanisms of action but differ in their specific structures and the enzymes involved in their activation .
Properties
IUPAC Name |
N-(1-methyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15-16/h2-6,14,16H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMRYZUBOAGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225329 | |
Record name | 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74317-45-6 | |
Record name | N-Hydroxy-1-methyl-5H-pyrido[4,3-b]indol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74317-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074317456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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